(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

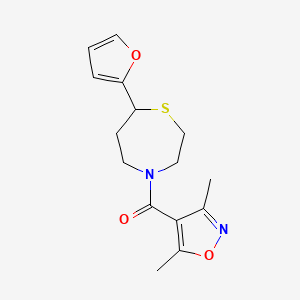

The compound “(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a structurally complex molecule featuring a methanone bridge linking two heterocyclic moieties: a 3,5-dimethyl-substituted isoxazole and a 7-(furan-2-yl)-substituted 1,4-thiazepane. The furan substituent contributes aromaticity and polarity, which may influence solubility and binding affinity. This compound’s unique architecture positions it as a candidate for exploration in drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-14(11(2)20-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-19-12/h3-4,8,13H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFYKPVTECXJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole ring and a thiazepan moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 288.36 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and thiazepane rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoxazole showed activity against various bacterial strains, suggesting that the inclusion of the thiazepan structure could enhance this effect through synergistic mechanisms.

Neuroprotective Effects

A notable case study involved evaluating the neuroprotective effects of similar compounds in neuroblastoma cell lines. The compound was tested against neurotoxins like MPP+ and methamphetamine. Results indicated that it could significantly improve cell viability under toxic conditions, suggesting potential applications in treating neurodegenerative diseases .

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. The isoxazole moiety may engage in hydrogen bonding with active sites on proteins, while the thiazepan ring could modulate receptor activity. This dual action allows for a broad spectrum of biological effects.

In Vitro Studies

In vitro assays have shown that the compound can inhibit certain enzymes associated with inflammatory pathways. For instance, it was observed to reduce nitric oxide production in activated macrophages, indicating anti-inflammatory properties .

Case Studies Overview

- Neuroprotection : In a study involving SH-SY5Y cells, the compound demonstrated significant protection against dopaminergic neurotoxins. The protective effects were dose-dependent, with optimal concentrations restoring cell viability to control levels .

- Antimicrobial Testing : Compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating effective antimicrobial activity .

Data Tables

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.